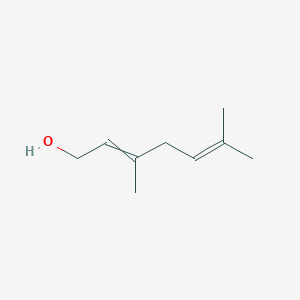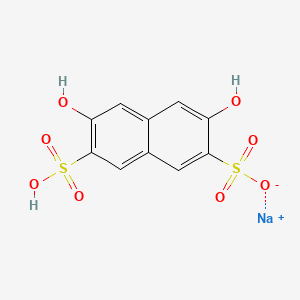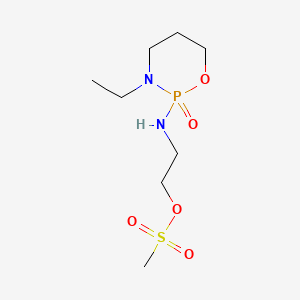
Ethanol, 2-((3-ethyltetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes an oxazaphospholidine ring, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid typically involves the reaction of ethyl oxalyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with phosphorus trichloride to form the oxazaphospholidine ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted oxazaphospholidine derivatives.
Scientific Research Applications
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazaphospholidine ring plays a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-methyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid
- 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]propionic acid
- 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]butanoic acid
Uniqueness
2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid is unique due to its specific structural features, such as the ethyl group at the 3-position and the oxazaphospholidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
37752-40-2 |
|---|---|
Molecular Formula |
C8H19N2O5PS |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-[(3-ethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethyl methanesulfonate |
InChI |
InChI=1S/C8H19N2O5PS/c1-3-10-6-4-7-14-16(10,11)9-5-8-15-17(2,12)13/h3-8H2,1-2H3,(H,9,11) |
InChI Key |
SOKCKTKWDABGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCOP1(=O)NCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)

![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
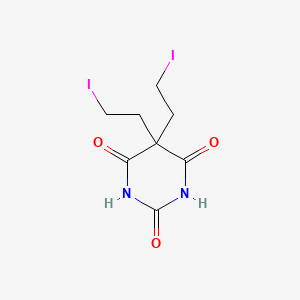
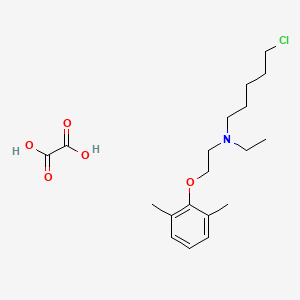
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)


